Cas no 1805093-12-2 (Ethyl 4-amino-5-bromopicolinate)

Ethyl 4-amino-5-bromopicolinate is a brominated picolinate ester derivative with significant utility in organic synthesis and pharmaceutical research. The compound features both an amino and a bromo substituent on the pyridine ring, enhancing its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ethyl ester group improves solubility in organic solvents, facilitating further functionalization. This intermediate is particularly valuable in the development of heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). Its well-defined structure and high purity make it a reliable building block for constructing complex molecular architectures. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
Ethyl 4-amino-5-bromopicolinate structure
1805093-12-2 structure
Product Name:Ethyl 4-amino-5-bromopicolinate
CAS No:1805093-12-2
MF:C8H9BrN2O2
MW:245.073261022568
MDL:MFCD28715456
CID:4898869
PubChem ID:130746914
Update Time:2025-06-15

Ethyl 4-amino-5-bromopicolinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-amino-5-bromopicolinate
    • MDL: MFCD28715456
    • Inchi: 1S/C8H9BrN2O2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3,(H2,10,11)
    • InChI Key: RBGXTSWXOYTXQU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=O)OCC)C=C1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • XLogP3: 1.4
  • Topological Polar Surface Area: 65.2

Ethyl 4-amino-5-bromopicolinate Pricemore >>

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Additional information on Ethyl 4-amino-5-bromopicolinate

Ethyl 4-amino-5-bromopicolinate (CAS No. 1805093-12-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-amino-5-bromopicolinate (CAS No. 1805093-12-2) is a highly versatile and significant compound in the field of pharmaceutical synthesis. Its unique structural properties make it a valuable intermediate in the development of various therapeutic agents, particularly those targeting complex biological pathways. This compound, characterized by its brominated pyridine core and amino functional group, has garnered considerable attention in recent years due to its role in the synthesis of novel drugs and agrochemicals.

The molecular structure of Ethyl 4-amino-5-bromopicolinate consists of a pyridine ring substituted with an ethyl ester at the 1-position, a bromine atom at the 5-position, and an amino group at the 4-position. This configuration provides multiple reactive sites, making it an ideal candidate for further functionalization. The presence of the bromine atom, in particular, enhances its utility in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.

In recent years, there has been a surge in research focused on developing inhibitors for kinases and other enzymes involved in cancer progression. Ethyl 4-amino-5-bromopicolinate has emerged as a crucial building block in this endeavor. Its ability to undergo selective modifications allows chemists to design molecules that can precisely target specific enzymatic activities. For instance, studies have demonstrated its use in synthesizing small-molecule inhibitors that disrupt the activity of tyrosine kinases, which are overexpressed in many forms of cancer.

The pharmaceutical industry has also explored the potential of Ethyl 4-amino-5-bromopicolinate in developing treatments for inflammatory diseases. Researchers have leveraged its structural features to create novel compounds that modulate inflammatory pathways by inhibiting key cytokines and enzymes. Preliminary studies suggest that derivatives of this compound exhibit promising anti-inflammatory properties, making them candidates for further clinical investigation.

Beyond its applications in drug development, Ethyl 4-amino-5-bromopicolinate has found utility in the synthesis of agrochemicals. Its reactivity allows for the creation of herbicides and pesticides with enhanced efficacy and reduced environmental impact. By modifying its structure, chemists can develop compounds that are more selective towards target pests while minimizing harm to non-target organisms.

The synthesis of Ethyl 4-amino-5-bromopicolinate typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the bromination of picolinic acid followed by esterification and subsequent functional group manipulation. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on an industrial scale.

The growing demand for high-quality intermediates like Ethyl 4-amino-5-bromopicolinate has led to innovations in purification and handling techniques. Modern analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure that the compound meets stringent purity standards required for pharmaceutical applications. These advancements have not only improved the reliability of supply but also facilitated faster development cycles for new drug candidates.

In conclusion, Ethyl 4-amino-5-bromopicolinate (CAS No. 1805093-12-2) is a pivotal intermediate with far-reaching implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it indispensable in the synthesis of therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation across multiple sectors.

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